molecular formula C19H21ClFNO3 B13710661 1217753-24-6 (Unlabeled)

1217753-24-6 (Unlabeled)

Cat. No.: B13710661
M. Wt: 369.8 g/mol
InChI Key: GELRVIPPMNMYGS-RAFLSWPOSA-N
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Description

However, based on the context of unlabeled compounds in chemical and analytical studies, unlabeled compounds generally lack isotopic or fluorescent markers, making them distinct from labeled analogs (e.g., $^{13}\text{C}$- or $^{2}\text{H}$-labeled). These unlabeled variants are critical in comparative studies to establish baseline measurements, validate analytical methods, or assess metabolic pathways . For instance, in volatile metabolomic studies, unlabeled compounds serve as reference standards against which labeled counterparts are compared to identify isotopic shifts in mass spectrometry .

Properties

Molecular Formula

C19H21ClFNO3

Molecular Weight

369.8 g/mol

IUPAC Name

(5S)-5-[1,3-benzodioxol-5-yloxy(dideuterio)methyl]-2,2-dideuterio-4-(4-fluorophenyl)piperidine;hydrochloride

InChI

InChI=1S/C19H20FNO3.ClH/c20-15-3-1-13(2-4-15)17-7-8-21-10-14(17)11-22-16-5-6-18-19(9-16)24-12-23-18;/h1-6,9,14,17,21H,7-8,10-12H2;1H/t14-,17?;/m0./s1/i8D2,11D2;

InChI Key

GELRVIPPMNMYGS-RAFLSWPOSA-N

Isomeric SMILES

[2H]C1(CC([C@@H](CN1)C([2H])([2H])OC2=CC3=C(C=C2)OCO3)C4=CC=C(C=C4)F)[2H].Cl

Canonical SMILES

C1CNCC(C1C2=CC=C(C=C2)F)COC3=CC4=C(C=C3)OCO4.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-trans Paroxetine-d4 Hydrochloride involves the incorporation of deuterium atoms into the Paroxetine moleculeThe final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility .

Industrial Production Methods

Industrial production of rac-trans Paroxetine-d4 Hydrochloride follows a similar synthetic route but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The use of advanced analytical techniques, such as liquid chromatography and mass spectrometry, is essential to monitor the synthesis and confirm the incorporation of deuterium atoms .

Chemical Reactions Analysis

Types of Reactions

rac-trans Paroxetine-d4 Hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deuterated analogs with modified functional groups .

Scientific Research Applications

rac-trans Paroxetine-d4 Hydrochloride has several scientific research applications, including:

Mechanism of Action

rac-trans Paroxetine-d4 Hydrochloride exerts its effects by inhibiting the re-uptake of serotonin, a neurotransmitter, into the presynaptic neuron. This inhibition increases the concentration of serotonin in the synaptic cleft, enhancing its availability to bind to postsynaptic receptors. The molecular targets involved in this mechanism include the serotonin transporter (SERT), which is responsible for the re-uptake of serotonin .

Comparison with Similar Compounds

Comparison with Similar Compounds

Isotopically Labeled Analogs

Unlabeled compounds are often compared to isotopically labeled versions (e.g., [U-$^{13}\text{C}$]-labeled compounds). Key differences include:

Property Unlabeled Compounds Labeled Compounds Reference
Mass Spectrometry Baseline spectra (e.g., m/z 96 for unlabeled 2-ethylfuran) Shifted spectra (e.g., m/z 102 for [U-$^{13}\text{C}$]-2-ethylfuran)
Metabolic Profiling Limited ability to distinguish endogenous vs. exogenous metabolites Enables tracking of parent compounds and metabolites via isotopic signatures
Quantitative Analysis Requires external calibration Internal standardization via isotopic dilution

In , unlabeled and [U-$^{13}\text{C}$]-labeled aldehydes (e.g., (E)-2-pentenal) exhibited a 5 m/z difference, enabling precise identification of oxidation products in metabolomic studies. This demonstrates the critical role of unlabeled compounds in validating labeled analogs .

Pharmacokinetic and Binding Studies

Unlabeled compounds are less suited for pharmacokinetic studies compared to radiolabeled versions. For example, in CNS radiotracer research, unlabeled compounds cannot distinguish metabolites from parent molecules, complicating binding affinity measurements . Labeled analogs (e.g., $^{11}\text{C}$-labeled tracers) allow real-time tracking of uptake and distribution, which unlabeled variants cannot replicate .

Machine Learning in Compound Classification

In ligand activity prediction (), unlabeled data (compounds without activity annotations) were used in a tri-training scheme to improve model robustness. While labeled data (e.g., known µ-opioid receptor agonists) provide direct supervision, unlabeled data enhance generalization by exploiting structural similarities among compounds .

Key Research Findings

Analytical Validation: Unlabeled compounds are indispensable for validating labeled standards. For example, in , the unlabeled vs. [U-$^{13}\text{C}$]-ALA comparison confirmed isotopic shifts in 25 volatile metabolites, ensuring method accuracy . In LC-MS/MS studies (), unlabeled compounds helped distinguish xenobiotic metabolites from endogenous molecules, improving confidence in metabolite identification .

Limitations in Pharmacokinetics :

  • Unlabeled compounds preclude metabolite-specific binding analysis, as seen in CNS radiotracer studies. Each animal provides only a single time-point measurement, necessitating large-scale experiments for full pharmacokinetic profiles .

Role in Semi-Supervised Learning :

  • In drug discovery (), unlabeled data improved classifier performance by 10–15% when labeled data were scarce. This mirrors findings in machine learning, where unlabeled data reduce overfitting and enhance model reliability .

Contradictions and Limitations

  • Utility in Learning Frameworks : While highlights benefits of unlabeled data in ligand classification, cautions that unlabeled data may degrade performance if their distribution differs from labeled data (e.g., clinical vs. experimental samples) .
  • Analytical Trade-offs : Unlabeled compounds simplify experimental setups but lack the specificity of labeled analogs, limiting their use in dynamic studies (e.g., real-time metabolic tracking) .

Q & A

Q. How should unpublished data on 1217753-24-6 (Unlabeled) be cited to maintain academic integrity?

  • Answer : Clearly attribute unpublished results to the originating lab, including the principal investigator’s written consent. Use phrases like “Unpublished data (PI Name, Institution)” and provide methodological summaries in supplementary materials. Avoid speculative interpretations without peer review .

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